ethyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Ethyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a structurally complex benzothiazole derivative. Its core consists of a partially saturated 2,3-dihydro-1,3-benzothiazole ring, substituted with a sulfamoyl group at position 6 and a (3-chloro-1-benzothiophene-2-carbonyl)imino moiety at position 2. The ethyl acetate group at position 3 adds further functional complexity. Benzothiazoles are known for their diverse applications in medicinal chemistry and materials science, particularly due to their electronic properties and ability to engage in π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
ethyl 2-[2-(3-chloro-1-benzothiophene-2-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O5S3/c1-2-29-16(25)10-24-13-8-7-11(32(22,27)28)9-15(13)31-20(24)23-19(26)18-17(21)12-5-3-4-6-14(12)30-18/h3-9H,2,10H2,1H3,(H2,22,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUIZHAZQWAOBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiophene Moiety: The synthesis begins with the preparation of the 3-chloro-1-benzothiophene-2-carbonyl chloride. This can be achieved through the chlorination of benzothiophene followed by acylation.
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by reacting 2-aminobenzenethiol with chloroacetic acid under acidic conditions.
Coupling Reaction: The benzothiophene and benzothiazole moieties are then coupled through a condensation reaction, forming the imino linkage.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine.
Substitution: The chloro group in the benzothiophene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of ethyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzothiazole Family
2.1.1. Ethyl 2-(2-(1H-Indol-3-yl)Benzo[d]Thiazol-3(2H)-Yl)-2-Cyanoacetate (Acetate6a–f)
- Core Structure : Fully aromatic benzothiazole fused with indole.
- Key Substituents: Cyanoacetate and indole groups.
- Synthesis: Prepared via a three-component reaction involving benzothiazole derivatives, ethyl bromocyanoacetate, and indole in acetone under reflux .
- Biological Activity: Not explicitly stated, but indole-benzothiazole hybrids are often explored for anticancer or antimicrobial properties.
- Differentiation : Lacks the sulfamoyl and dihydrobenzothiazole features of the target compound, which may reduce solubility or alter binding interactions .
2.1.2. Dithiocarbamate-Substituted 2-Aminobenzothiazole Derivatives (4a–h)
- Core Structure : Aromatic benzothiazole with dithiocarbamate and acetamide substituents.
- Key Substituents : Dithiocarbamate (e.g., morpholine-4-carbodithioate) and chloroacetamide groups.
- Synthesis : Reacting N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with amines and carbon disulfide .
- Differentiation : The target compound’s sulfamoyl group may offer distinct hydrogen-bonding capabilities compared to dithiocarbamate’s sulfur-rich structure .
Sulfonamide-Containing Compounds
2.2.1. Metsulfuron Methyl (Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-Yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate)
- Core Structure : Triazine-sulfonylurea hybrid.
- Key Substituents : Sulfonamide and triazine groups.
- Application : Herbicide targeting acetolactate synthase (ALS) in plants .
Electronic and Geometric Comparisons
Physical and Chemical Properties
Biological Activity
Ethyl 2-[(2Z)-2-[(3-chloro-1-benzothiophene-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex compound with potential biological activity. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various research studies and case reports.
Chemical Structure and Properties
The compound's structure features a benzothiophene moiety, a benzothiazole ring, and an ethyl acetate group, which contribute to its biological properties. The presence of the chloro and sulfonamide groups may enhance its reactivity and interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₁₈ClN₃O₃S₂
- Molecular Weight : 421.93 g/mol
Antimicrobial Activity
Research has indicated that compounds containing benzothiazole and benzothiophene derivatives exhibit significant antimicrobial properties. For example, a study demonstrated that various thiazole derivatives showed promising antibacterial and antifungal activities against multiple strains of bacteria and fungi .
Anti-inflammatory Effects
Benzothiazole derivatives have also been associated with anti-inflammatory activities. A study on related compounds indicated that they could effectively inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .
Anticancer Potential
The anticancer properties of benzothiazole derivatives have been extensively studied. In particular, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in various cancer models. For instance, a study highlighted the ability of thiazole-based compounds to induce apoptosis in cancer cells through the modulation of cell cycle regulators .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial growth.
- Interaction with DNA : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : These compounds may influence signaling pathways related to cell survival and apoptosis.
Case Study 1: Antibacterial Efficacy
In a controlled study evaluating the antibacterial effects of various benzothiazole derivatives, including those structurally similar to this compound, researchers found significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 10 to 50 µg/mL). These results suggest a strong potential for development as antibacterial agents .
Case Study 2: Anti-inflammatory Activity
A recent investigation into the anti-inflammatory effects of thiazole derivatives revealed that one compound significantly reduced inflammation in a rat model of induced arthritis. The reduction in swelling correlated with decreased levels of TNF-alpha and IL-6 cytokines, indicating a robust anti-inflammatory effect .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
